molecular formula C15H16N4O3 B2824142 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034327-53-0

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2824142
CAS No.: 2034327-53-0
M. Wt: 300.318
InChI Key: PEJSGPSZJLRZPK-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the furan and pyrazole intermediates, followed by their coupling with the isoxazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to minimize waste and ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
  • Furan-2-carboxylic acid derivatives
  • Pyrazoline derivatives
  • Isoxazole derivatives

Uniqueness

What sets this compound apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in various fields of research .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides an in-depth look at the biological activity of this compound, including its structural characteristics, synthesis, and significant research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Furan Ring : Known for its ability to participate in various chemical reactions.
  • Pyrazole Moiety : Often associated with diverse biological activities such as anti-inflammatory and anticancer properties.
  • Isoxazole Structure : Contributes to the compound's potential as a bioactive molecule.

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of 286.33 g/mol. The presence of these heterocycles suggests enhanced biological activity due to their interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazole Intermediate : Starting from furan derivatives, the pyrazole moiety is synthesized through cyclization reactions.
  • Isoxazole Formation : The isoxazole ring is constructed via further cyclization.
  • Final Carboxamide Introduction : The carboxamide group is introduced to finalize the structure.

Biological Activity

Research has indicated that compounds similar to this compound may exhibit various biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structures can show significant antimicrobial properties. For example, derivatives with furan and pyrazole rings have been reported to inhibit the growth of several bacterial strains.

Anticancer Properties

Research indicates potential anticancer activity linked to the compound's ability to interact with enzymes involved in cancer pathways. For instance, a study on 3,5-dimethylisoxazole derivatives demonstrated their efficacy as inhibitors against colorectal cancer by targeting bromodomain proteins (BRD4) involved in epigenetic regulation .

Anti-inflammatory Effects

The presence of the pyrazole moiety is often correlated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • BRD4 Inhibition Study :
    • A recent study identified 3,5-dimethylisoxazole derivatives as potent inhibitors of BRD4, demonstrating significant antiproliferative effects on cancer cells . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Screening :
    • Another research effort focused on synthesizing pyrazole derivatives and evaluating their antimicrobial efficacy against various pathogens. Results indicated that compounds with furan and pyrazole rings exhibited notable antibacterial effects .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityDistinctive Characteristics
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleFuran and pyrazole ringsAntimicrobialSimpler structure; less complex interactions
3,5-dimethylisoxazole-4-carboxylic acidIsoxazole ringAnti-inflammatoryLacks furan and pyrazole; focuses on isoxazole activity
N-(2-(1H-Pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazoleFuran and pyrazole ringsAnticancerIncorporates additional phenyl group enhancing interaction potential

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-14(11(2)22-18-10)15(20)16-5-6-19-9-12(8-17-19)13-4-3-7-21-13/h3-4,7-9H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJSGPSZJLRZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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